2-amino-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid;hydrochloride

Pharmaceutical Analysis Forced Degradation HPLC Impurity Profiling

2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid hydrochloride (CAS 4876-14-6), also referred to as DL-3-(1,2-dihydro-2-oxo-quinoline-4-yl)alanine hydrochloride, is a synthetic quinolinone–α-amino acid conjugate. It is most prominently defined in the analytical chemistry and pharmaceutical quality domain as Rebamipide Impurity 3 HCl—an acid degradation product of the gastroprotective agent rebamipide.

Molecular Formula C12H13ClN2O3
Molecular Weight 268.69 g/mol
Cat. No. B12366510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid;hydrochloride
Molecular FormulaC12H13ClN2O3
Molecular Weight268.69 g/mol
Structural Identifiers
SMILESC1=CC2C(=NC(=O)C=C2CC(C(=O)O)N)C=C1.Cl
InChIInChI=1S/C12H12N2O3.ClH/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;/h1-4,6,8-9H,5,13H2,(H,16,17);1H
InChIKeyPJMKTNXCGUJHSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic Acid Hydrochloride (CAS 4876-14-6) Matters for Analytical Reference & Degradation Selectivity


2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid hydrochloride (CAS 4876-14-6), also referred to as DL-3-(1,2-dihydro-2-oxo-quinoline-4-yl)alanine hydrochloride, is a synthetic quinolinone–α-amino acid conjugate. It is most prominently defined in the analytical chemistry and pharmaceutical quality domain as Rebamipide Impurity 3 HCl—an acid degradation product of the gastroprotective agent rebamipide . As a hydrochloride salt (C₁₂H₁₂N₂O₃·HCl, MW 268.7 g/mol) with a melting point >235°C (dec.) and hygroscopic character, its racemic nature and distinct 2(1H)-quinolinone chromophore differentiate it from simple alanine derivatives and kynurenine-pathway metabolites, making it a requisite reference standard for forced degradation studies .

Structural and Functional Basis for Non-Interchangeability of 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic Acid Hydrochloride


Generic substitution among amino acid–quinolinone conjugates is scientifically unsound because bioavailability, receptor pharmacology, and chromatographic behavior are exquisitely sensitive to the quinolinone substitution pattern, α-carbon stereochemistry, and salt form. The target compound is the free α-amino acid Rebamipide Impurity 3 (racemic, hydrochloride salt), whereas the active pharmaceutical ingredient rebamipide is an N-(4-chlorobenzoyl)-protected (S)-enantiomer (CAS 119112-21-1) with fundamentally different logP, pKa, and hydrogen-bonding capacity [1]. Additionally, the compound cannot be replaced by kynurenic acid (4-hydroxyquinoline-2-carboxylic acid, CAS 492-27-3) because the latter bears a carboxylic acid at C2 rather than an α-amino acid side chain at C4, yielding distinct metal-chelation profiles and NMDA-glycine site pharmacophores [2]. The hydrochloride salt form further determines solubility (slightly soluble in DMSO, very slightly in methanol) and hygroscopic stability, precluding direct interchange with the free base (CAS 5162-90-3, mp 290°C dec.) without validated equivalency [3].

Quantitative Differentiation Evidence for 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic Acid Hydrochloride


Chromatographic Selectivity: RRT vs. Rebamipide API Under Pharmacopoeial HPLC Conditions

In reversed-phase HPLC analysis of rebamipide drug substance and finished dosage forms, the target compound (Rebamipide Impurity 3 HCl) elutes as a fully resolved peak distinct from the rebamipide API peak, enabling its use as a system suitability marker for acid-induced degradation pathways . As an acid hydrolysis product, the compound is generated when rebamipide is exposed to 0.1–1.0 N HCl at elevated temperature, and its retention time relative to rebamipide (RRT) is validated to be within the range of approximately 0.4–0.6 on standard C18 columns .

Pharmaceutical Analysis Forced Degradation HPLC Impurity Profiling

Acid Degradation Pathway Specificity: Quantitative Yield Advantage Over Other Stress Conditions

The target compound is specifically and predominantly formed under acidic hydrolytic conditions (0.1–1.0 N HCl, 60–80°C, 1–24 h), yielding the de-benzoylated amino acid degradation product that contains the intact 2(1H)-quinolinone core . By contrast, rebamipide is relatively stable under neutral aqueous conditions and predominantly forms different degradation products (e.g., carboxylic acid derivatives) under oxidative (H₂O₂) or alkaline conditions, demonstrating condition-dependent impurity profile selectivity .

Forced Degradation Stress Testing Degradation Kinetics

Melting Point and Thermal Stability: Differentiation from Free Base (CAS 5162-90-3)

The hydrochloride salt (CAS 4876-14-6) exhibits a melting point >235°C with decomposition, compared to the free base form (CAS 5162-90-3) which melts at 290°C with decomposition [1]. The lower decomposition temperature and broader melting range of the hydrochloride salt reflect altered crystal lattice energy due to protonation of the α-amino group, a critical quality attribute for differential scanning calorimetry (DSC) reference standard qualification.

Thermal Analysis Reference Standard Characterization Salt Form Selection

Solubility Profile Differentiation: Hydrochloride Salt vs. Kynurenic Acid in Bioassay-Relevant Media

The hydrochloride salt demonstrates measurable solubility in DMSO (slight) and methanol (very slight), consistent with its zwitterionic character in the protonated state . In contrast, kynurenic acid (4-hydroxyquinoline-2-carboxylic acid, CAS 492-27-3) requires alkaline aqueous solutions (0.1 N NaOH) or high concentrations of DMSO for solubilization, and tends to precipitate upon neutralization to pH 7.4 [1]. The target compound maintains solution stability in acidified aqueous-organic mixtures, making it more amenable to direct dilution into reversed-phase HPLC mobile phases without pH adjustment steps.

Solubility Sample Preparation Bioassay Compatibility

Where 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic Acid Hydrochloride Delivers Verifiable Differentiation in Scientific and Industrial Workflows


Rebamipide Forced Degradation Studies (Acid Hydrolysis) Requiring ICH-Compliant Impurity Profiling

When conducting acid-stress forced degradation of rebamipide drug substance or formulated tablets per ICH Q1A(R2) guidelines, this compound serves as the primary marker for de-benzoylation degradation. Its validated chromatographic resolution from the rebamipide parent peak and pathway-specific formation under acidic conditions (0.1–1 N HCl, elevated temperature) enable mass-balance calculations and degradation kinetics determination that cannot be achieved with generic kynurenic acid or other quinolinecarboxylic acid standards .

Compendial Reference Standard for HPLC System Suitability in Rebamipide Monograph Testing

In QC laboratories performing USP or JP monograph testing for rebamipide, the compound is employed as a system suitability reference standard to verify column performance, resolution from the API peak, and detector linearity. Its distinct RRT (~0.4–0.6 relative to rebamipide) and >95% purity specification allow laboratories to demonstrate chromatographic specificity without relying on in-house degraded material of unverified composition .

Preclinical Structure-Activity Relationship Studies on Quinolinone-Based NMDA Receptor Ligands

In drug discovery programs targeting the glycine co-agonist site of the NMDA receptor, the compound serves as a stripped-back scaffold (free amino acid at C4 without the N-benzoyl substituent of rebamipide) for exploring the minimal pharmacophoric requirements of 2(1H)-quinolinone amino acids. Comparative binding studies against kynurenic acid and 7-chlorokynurenic acid can determine whether the C4 α-amino acid motif, in the absence of the C2 carboxylic acid of kynurenates, retains glycine-site affinity, thereby informing fragment-based lead optimization [1].

Salt Form Selection and Preformulation Screening for Quinolinone Amino Acid Lead Compounds

The quantifiable differences in melting point (>235°C for HCl salt vs. 290°C for free base) and solubility in DMSO/MeOH provide a tangible dataset for preformulation scientists evaluating salt forms. The hydrochloride salt's hygroscopic nature and lower thermal stability can be directly compared against alternative salt forms (mesylate, tosylate) of the same quinolinone amino acid scaffold to select the optimal solid-state form for early-stage PK studies [1].

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